molecular formula C11H12N2O B3211887 4-(Morpholin-2-yl)benzonitrile CAS No. 1094551-55-9

4-(Morpholin-2-yl)benzonitrile

Cat. No.: B3211887
CAS No.: 1094551-55-9
M. Wt: 188.23
InChI Key: LKHDQLQIHUGGIF-UHFFFAOYSA-N
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Description

4-(Morpholin-2-yl)benzonitrile is an organic compound with the molecular formula C11H12N2O It features a benzonitrile group substituted with a morpholine ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-2-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Morpholin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity towards these targets. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholin-2-yl)benzonitrile is unique due to the specific positioning of the morpholine ring, which can influence its chemical reactivity and biological activity. The presence of both the nitrile group and the morpholine ring provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4-morpholin-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-4,11,13H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHDQLQIHUGGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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